

Comprehensive Structural & Synthetic Guide: N-(2-bromophenyl)-3-phenylpropanamide

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Compound of Interest

Compound Name: *N*-(2-bromophenyl)-3-phenylpropanamide

CAS No.: 349537-52-6

Cat. No.: B2496736

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Executive Summary

N-(2-bromophenyl)-3-phenylpropanamide (CAS: 349537-52-6) is a specialized organic scaffold characterized by an ortho-bromoanilide core tethered to a hydrocinnamoyl (3-phenylpropanoyl) chain. While structurally simple, it serves as a critical "pre-cyclization" intermediate in medicinal chemistry. Its primary utility lies in its capacity to undergo Pd-catalyzed intramolecular

-arylation, a powerful transformation that converts this linear amide into 3-benzyl-oxindole derivatives—privileged structures in kinase inhibitors and GPCR modulators.

This guide provides a rigorous analysis of its molecular architecture, validated synthetic protocols, and its pivotal role in heterocycle construction.

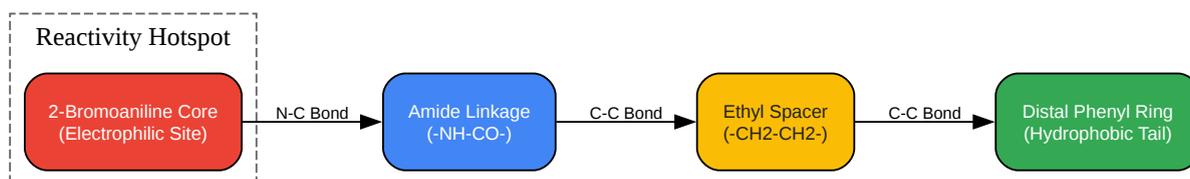
Molecular Architecture & Physicochemical

Properties[1]

Structural Connectivity

The molecule consists of three distinct pharmacophores:

- The Nucleophile/Electrophile Core: An ortho-bromoaniline moiety. The bromine atom at the C2 position is electronically primed for oxidative addition by transition metals (Pd, Cu).
- The Linker: A flexible ethyl chain () that acts as a spacer, allowing conformational freedom.
- The Distal Aromatic: A phenyl ring that provides hydrophobic bulk and -stacking potential.



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Figure 1: Structural connectivity highlighting the electrophilic core and hydrophobic tail.

Physicochemical Data Profile

Property	Value	Context
Formula		Halogenated Amide
Molecular Weight	304.19 g/mol	Fragment-like (Rule of 5 compliant)
CAS Registry	349537-52-6	Verified Identifier
LogP (Predicted)	~3.7	Highly Lipophilic
H-Bond Donors	1 (Amide NH)	Critical for binding pocket interactions
H-Bond Acceptors	1 (Carbonyl O)	Weak acceptor
Rotatable Bonds	4	High conformational entropy

Synthetic Protocols

Method A: Acid Chloride Coupling (Standard)

This is the most robust method for gram-scale synthesis, utilizing high-reactivity acyl chlorides to overcome the weak nucleophilicity of the electron-deficient 2-bromoaniline.

Reagents:

- Substrate: 2-Bromoaniline (1.0 eq)
- Acylating Agent: Hydrocinnamoyl chloride (1.1 eq)
- Base: Triethylamine () or Pyridine (1.5 eq)
- Solvent: Dichloromethane (DCM) or THF (anhydrous)

Protocol:

- Preparation: Dissolve 2-bromoaniline (17.2 g, 100 mmol) in anhydrous DCM (200 mL) under nitrogen atmosphere. Cool to 0°C.
- Addition: Add (21 mL, 150 mmol). Then, add hydrocinnamoyl chloride (18.5 g, 110 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature .
- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
- Workup: Quench with 1M HCl (100 mL) to remove excess amine. Wash organic layer with sat. and brine.
- Purification: Dry over

, concentrate, and recrystallize from Ethanol/Water to yield white needles.

Method B: Carbodiimide Coupling (Mild)

Used when the acid chloride is unstable or unavailable.

- Reagents: 3-Phenylpropanoic acid + EDC

HCl + HOBT + 2-Bromoaniline.

- Note: Reaction times are longer (12-24h) due to the steric hindrance of the ortho-bromo group.

Advanced Reactivity: The Oxindole Cyclization

The defining feature of **N-(2-bromophenyl)-3-phenylpropanamide** is its ability to undergo intramolecular

-arylation. This reaction constructs the oxindole core, a scaffold found in drugs like Sunitinib and Ropinirole.

Mechanism: Pd-Catalyzed Enolate Arylation

Unlike the Heck reaction (which requires an alkene), this transformation involves the formation of a palladium enolate.

- Oxidative Addition:

inserts into the

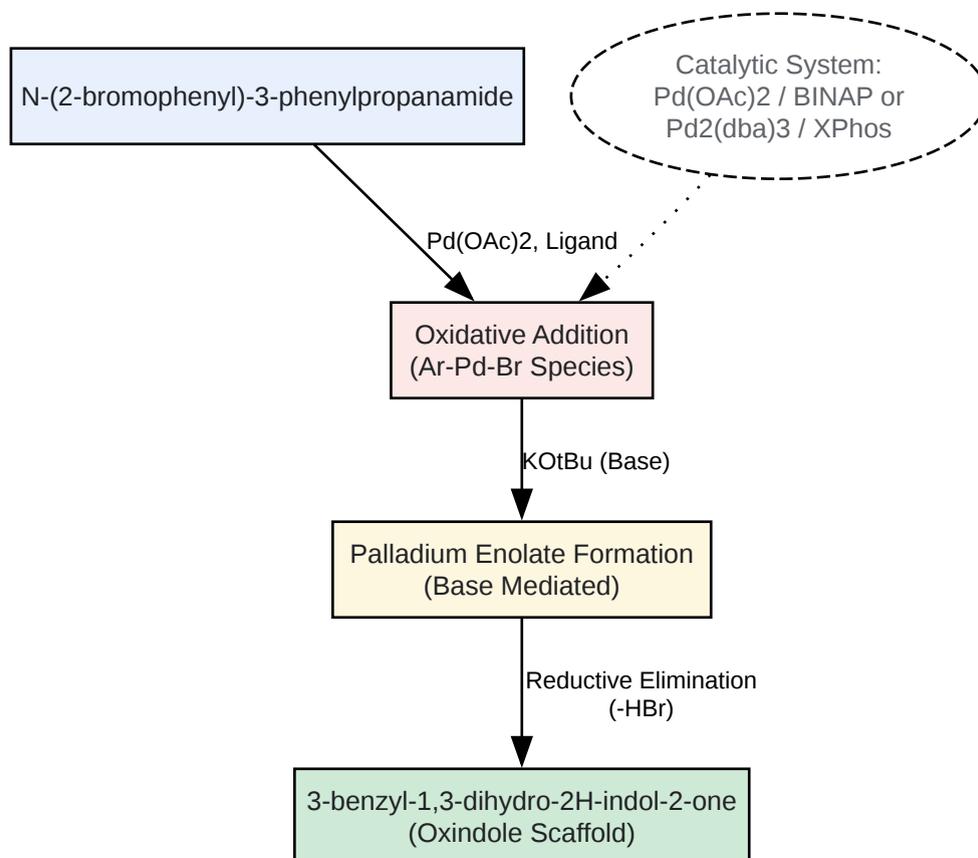
bond.

- Deprotonation: A base (e.g.,

) removes an

-proton from the amide chain, forming an enolate.

- Transmetalation/Coordination: The enolate coordinates to the Pd(II) center.
- Reductive Elimination: C-C bond formation closes the 5-membered ring, regenerating



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Figure 2: Mechanistic pathway for the conversion of the linear amide to the oxindole scaffold.

Experimental Conditions for Cyclization

- Catalyst:
(5 mol%)
- Ligand: BINAP or XPhos (to stabilize the Pd species).
- Base:
(2.0 eq) – Strong base is required to generate the amide enolate.
- Solvent: Toluene or 1,4-Dioxane at

Structural Characterization (Spectroscopy)[2]

To validate the synthesis of **N-(2-bromophenyl)-3-phenylpropanamide**, look for these diagnostic signals:

NMR (400 MHz,)

- 8.35 ppm (1H, d, Hz): Doublet for the aromatic proton ortho to the amide nitrogen (on the bromoaniline ring). This is deshielded by the amide anisotropy.
- 7.60 ppm (1H, br s): Amide proton.
- 7.50 ppm (1H, d, Hz): Proton ortho to the Bromine atom.
- 3.05 ppm (2H, t): Triplet for -methylene protons ().
- 2.75 ppm (2H, t): Triplet for benzylic protons ().

Infrared (IR) Spectroscopy

- 3280 cm : stretch (sharp, secondary amide).
- 1660 cm

:

stretch (Amide I band).

- 1530 cm

:

bend (Amide II band).

- 750 cm

:

stretch (characteristic of aryl bromides).

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Sources

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